Microcystin-LR
Overview
Description
Microcystin-LR (MC-LR) is a toxin produced by cyanobacteria . It is the most toxic of the microcystins . The seven amino acids involved in the structure of a microcystin include a unique β-amino acid (ADDA). It contains alanine (D-ala), D-β-methyl-isoaspartate (D-β-Me-isoAsp), and glutamic acid (D-glu). Furthermore, microcystins contain two variable residues, which make the differentiation between variants of microcystins. These two variable elements are always standard L-amino acids. In microcystin-LR these are leucine and arginine .
Synthesis Analysis
In Microcystis aeruginosa, microcystin-LR is synthesized by proteins encoded by a 55 kb microcystin-gene cluster (mcy) that contains 6 large (over 3 kb) genes that encode proteins with polyketide synthase activity, nonribosomal peptide synthase activity (mcyA-E and G) and 4 smaller genes (mcyF and H-J) .Molecular Structure Analysis
Microcystins are cyclic heptapeptides . The molecular structure of microcystin-LR can be seen with the variable amino acids leucine and arginine .Physical And Chemical Properties Analysis
The unique cyclic structure of MC-LR protects it from oxidation, heat, and hydrolysis, enhancing its stability in the environment and its resistance to biodegradation .Scientific Research Applications
Adsorption Techniques for Removal : MC-LR poses a major environmental threat to water resources. Studies have shown the effectiveness of activated carbon (AC) as an adsorbent for removing MC-LR from water, highlighting its high sorption capacity, cost-effectiveness, and renewability. The pore volume and surface chemistry of AC significantly influence the adsorption process, with parameters like natural organic matter, pH, and ionic strength affecting the efficiency of MC-LR adsorption onto AC (Ampiaw, Yaqub, & Lee, 2019).
Photocatalytic Degradation : Titanium dioxide (TiO2) photocatalysis has emerged as an efficient and environmentally friendly method for the degradation of MC-LR in aquatic ecosystems. Various modification strategies of TiO2 have been explored to enhance its performance in degrading MC-LR under different light conditions. The efficiency of these photocatalysts in MC-LR degradation is evaluated using metrics like quantum yield and figure of merit (He et al., 2020).
Interdisciplinary Applications : The functionalization of MC-LR has led to its application in various fields including ecotoxicology, biology, chemistry, and materials science. Advances in chemical synthesis, biosynthesis, and self-assembly technology have broadened the applications of functional MC-LR, integrating chemistry, biology, and materials technologies into ecological toxicology and medicine (Li et al., 2021).
Electron Beam Irradiation for Control and Degradation : Electron Beam Irradiation (EBI) has been studied for controlling Microcystis aeruginosa algae cultures and simultaneous degradation of MC-LR. The effectiveness of EBI in inhibiting cell growth and degrading MC-LR during radiolysis demonstrates its potential in ensuring safe drinking water (Liu et al., 2015).
Safety And Hazards
Future Directions
Intensive monitoring should still be carried out in some high-concentration watersheds during the summer to ensure the safety of public drinking water . Additional studies are needed to understand the specific health impacts associated with the consumption of microcystin-contaminated agricultural plants .
properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCGGRZINLQBL-GWRQVWKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031654 | |
Record name | Microcystin LR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL | |
Record name | Microcystin-LR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 g/ cu cm | |
Record name | Microcystin-LR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Microcystin-LR was found to be a potent inhibitor of eukaryotic protein serine/threonine phosphatases 1 and 2A both in vitro and in vivo. Such substances are considered to be non-phorbol ester (TPA) type tumor promoters., In three experiments in rats, Microcystin-LR promoted preneoplastic lesions of the liver. In a study in mice, microcystins promoted preneoplastic foci in the colon and a limited subchronic study with microcystin-LR resulted in persistent neoplastic nodules in mouse liver. Strong evidence supports a plausible tumor promoter mechanism for these liver toxins. This mechanism is mediated by the inhibition of protein phosphatases 1 and 2A, an effect observed in rodents as well as in primary hepatocytes in vitro. The resulting hyperphosphorylation of intracellular protein leads to disruption of intermediate filaments that form the cellular scaffold in human and rodent hepatocytes. These toxins modulate the expression of oncogenes, early-response genes and of the cytokine, tumor necrosis factor alpha, and affect cell division, cell survival and apoptosis., Microcystins (MCs) are hepatotoxic cyclic peptides, and microcystin-LR (MCLR) is one of the most abundant and toxic congeners. MCLR-induced hepatotoxicity occurs through specific inhibition of serine/threonine protein phosphatases 1 and 2A, which leads to hyperphosphorylation of many cellular proteins. This eventually results in cytoskeletal damage, loss of cell morphology, and the consequent cell death. It is generally accepted that inhibition of protein phosphatases is the main mechanism associated with the potential tumor-promoting activities of MCs. MCs can induce excessive formation of reactive oxygen and nitrogen species, which results in DNA damage. Although MCLR is not a bacterial mutagen, in mammalian cells it can induce mutations, as predominantly large deletions, and it has clastogenic actions. Although MCLR disrupts the mitotic spindle, its aneugenic activity has not been studied in detail. MCLR interferes with DNA damage repair processes, which contribute to genetic instability. Furthermore, MCLR increases expression of early response genes, including proto-oncogenes, and genes involved in responses to DNA damage and repair, cell-cycle arrest, and apoptosis. However, published data on the genotoxicity and carcinogenicity of MCs have been contradictory..., Microcystin-LR (MC-LR), a potent hepatotoxin produced by certain bloom-forming cyanobacteria, covalently binds to serine/threonine protein phosphatases and acts as an efficient inhibitor of this group of enzymes. MC-LR induces oxidative stress and the unfolded protein response in multiple cell types, leading to apoptosis through the mitochondrial and endoplasmic reticulum pathways. Histologic lesions of acute MC-LR toxicosis exhibit membrane blebbing, cell rounding and dissociation, indicating that this toxin may exert hepatotoxic effects by causing cytoskeletal disruption. Both in vivo and in vitro studies have revealed that exposure of human, mouse, or rat hepatocytes to MC-LR induces the rearrangement or collapse of the three components of the cytoskeleton. In addition, multiple cytoskeletal and cytoskeleton-associated proteins have been found to be affected by MC-LR ..., Microcystins are a group of toxins produced by freshwater cyanobacteria. Uptake of microcystin-leucine arginine (MC-LR) by organic anion transporting polypeptide 1B2 in hepatocytes results in inhibition of protein phosphatase 1A and 2A, and subsequent cell death. Studies performed in primary rat hepatocytes demonstrate prototypical apoptosis after MC-LR exposure; however, no study has directly tested whether apoptosis is critically involved in vivo in the mouse, or in human hepatocytes. MC-LR (120 ug/kg) was administered to C57BL/6J mice and cell death was evaluated by alanine aminotransferase (ALT) release, caspase-3 activity in the liver, and histology. Mice exposed to MC-LR had increases in plasma ALT values, and hemorrhage in the liver, but no increase in capase-3 activity in the liver. ... | |
Record name | Microcystin-LR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Microcystin-LR | |
Color/Form |
Solid, clear film, White solid | |
CAS RN |
101043-37-2 | |
Record name | Microcystin-LR | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101043372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Microcystin LR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733608 | |
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Record name | Microcystin LR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | MICROCYSTIN-LR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ8332842Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Microcystin-LR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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